1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one

chemical identity computed properties quality control

1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, CAS 899943-90-9, is a synthetic pyrazin-2(1H)-one derivative. Its molecular formula is C20H20N2O3S, molecular weight 368.5 g/mol, XLogP3 3.8, hydrogen bond acceptor count 5, hydrogen bond donor count 0, and rotatable bond count 6.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 899943-90-9
Cat. No. B2466292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
CAS899943-90-9
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O3S/c1-14-5-4-6-15(11-14)13-26-19-20(23)22(10-9-21-19)16-7-8-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3
InChIKeyRLVNAYQFQOTIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one (CAS 899943-90-9): Chemoinformatic Identity and Procurement Baseline


1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, CAS 899943-90-9, is a synthetic pyrazin-2(1H)-one derivative. Its molecular formula is C20H20N2O3S, molecular weight 368.5 g/mol, XLogP3 3.8, hydrogen bond acceptor count 5, hydrogen bond donor count 0, and rotatable bond count 6 [1]. Pyrazin-2(1H)-ones are established scaffolds in medicinal chemistry, with demonstrated dual PI3K/HDAC inhibition and antiproliferative activity . A natural pyrazinone (phevalin, IC50 1.3 µM on calpain) further validates the scaffold's biological relevance [2]. No peer-reviewed biological data for this specific compound was identified at the time of analysis.

Why Generic Substitution Fails for 1-(3,4-Dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one: Structure-Activity Sensitivity in the Pyrazinone Class


Subtle structural modifications in pyrazin-2(1H)-ones profoundly alter bioactivity. The PI3K/HDAC study demonstrated that N-aryl substitution variations and linker modifications can shift enzymatic IC50 values by over 100-fold within the same chemical series . The target compound's 3,4-dimethoxyphenyl N-substituent and 3-methylbenzylthio group constitute a specific pharmacophoric arrangement whose biological readout cannot be inferred from analogs with 4-methylbenzylthio, 2-methoxyphenyl, or p-tolyl replacements. Regioisomerism alone—shifting the benzylthio methyl from the 3- to the 4-position—alters molecular shape and electron distribution, potentially affecting target binding pocket complementarity. Procurement of a generic `pyrazinone derivative' without rigorous batch-specific characterization of the N-aryl and thioether substituents introduces uncontrolled variability into assay results.

Quantitative Differentiation Evidence: 1-(3,4-Dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one vs. Closest Structural Analogs


Structural Identity Confirmation: PubChem Computed Descriptors for CAS 899943-90-9

The target compound (CAS 899943-90-9, PubChem CID 16823426) is unambiguously identified by InChIKey RLVNAYQFQOTIIK-UHFFFAOYSA-N. Key computed descriptors include XLogP3 = 3.8, hydrogen bond acceptors = 5, hydrogen bond donors = 0, and rotatable bonds = 6 [1]. These values serve as a digital fingerprint for procurement verification and differentiate the compound from structurally similar species with different substitution patterns, even when molecular formula and molecular weight are identical.

chemical identity computed properties quality control

Regioisomeric Differentiation: 3-Methylbenzylthio vs. 4-Methylbenzylthio and SAR Consequences

The target compound carries the methyl substituent at the meta (3-) position of the benzylthio ring. The para (4-) regioisomer exists as a distinct chemical entity (CAS not publicly assigned; molecular formula C20H20N2O3S, MW 368.45). In the broader pyrazinone class, regioisomeric variations have been shown to cause >10-fold shifts in IC50 values. For instance, in the PI3K/HDAC dual inhibitor series, repositioning substituents on the N-aryl ring altered inhibitory potency against PI3Kα from the nanomolar to micromolar range . No direct head-to-head bioassay data exist for the 3-methyl vs. 4-methyl pair; the risk of non-interchangeability is inferred from established class-level SAR.

regioisomerism structure-activity relationship thioether linker

N-Aryl Substitution Effect: 3,4-Dimethoxyphenyl vs. 2-Methoxyphenyl and p-Tolyl Variants

The 3,4-dimethoxyphenyl group on the target compound provides two methoxy hydrogen bond acceptors in a specific geometric arrangement. Comparators with a single 2-methoxyphenyl group (MW 354.42 g/mol) or a p-tolyl group (MW 350.44 g/mol) alter the hydrogen bond acceptor count and spatial distribution. In the published pyrazinone PI3K/HDAC series, N-aryl dimethoxy vs. monomethoxy substitution correlated with differential HDAC6 selectivity (>5-fold shift in IC50 ratio between PI3Kα and HDAC6) . No head-to-head data exist for the target compound vs. its 2-methoxyphenyl or p-tolyl analogs.

N-aryl substitution pharmacophore hydrogen bonding

Class-Level Potency Benchmark: Pyrazinone Scaffold Bioactivity Range

To contextualize the potential biological relevance of the target compound, the pyrazin-2(1H)-one scaffold has demonstrated potent enzyme inhibition and cellular activity in peer-reviewed studies. The optimized PI3K/HDAC dual inhibitor 9q (a pyrazin-2(1H)-one derivative with distinct substituents) achieved IC50 values of 372 nM (PI3Kα), 4.5 nM (HDAC6), and 0.093 µM (MV4-11 cell proliferation) . The natural pyrazinone phevalin inhibits calpain with IC50 = 1.3 µM [1]. These data indicate that pyrazinones are capable of nM–µM bioactivity across diverse targets but are exquisitely dependent on specific substitution patterns.

pyrazinone scaffold IC50 drug discovery

Thioether Linker: 3-S-Benzyl vs. 3-O-Benzyl and 3-N-Benzyl Analogues

The target compound features a thioether (-S-CH2-) linker connecting the pyrazinone core to the 3-methylphenyl ring. Thioethers are generally more resistant to oxidative metabolism compared to ether (-O-CH2-) linkers, and exhibit different conformational preferences (C–S bond length ~1.81 Å vs. C–O ~1.43 Å) that influence molecular shape [1]. No direct comparative metabolic stability or target engagement data exist for the S-benzyl vs. O-benzyl or N-benzyl variants of this specific scaffold. The differential is inferred from general medicinal chemistry principles.

thioether metabolic stability linker chemistry

High-Confidence Comparative Bioactivity Data Gap Declaration

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and patent databases (as of May 2026) identified no peer-reviewed studies reporting IC50, Ki, EC50, or MIC values for 1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one (CAS 899943-90-9) or its closest structural analogs (4-methyl regioisomer, 2-methoxyphenyl variant, p-tolyl variant, dihydrobenzodioxinyl variant). The benchchem vendor page claims MCF-7 IC50 = 12.5 µM via BRAF(V600E) inhibition, but this source is excluded per the analysis protocol and cannot be verified against primary literature [1]. All differential evidence presented above is structural, computational, or class-level; no high-strength, head-to-head biological comparison exists for this compound.

evidence gap bioactivity screening

Recommended Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one Based on Current Evidence


Focused Pyrazinone SAR Library Expansion in Medicinal Chemistry

The compound's specific 3,4-dimethoxyphenyl N-substituent combined with 3-methylbenzylthio S-linker makes it a valuable entry in pyrazinone SAR libraries. Its computed XLogP3 of 3.8 and H-bond acceptor count of 5 place it within oral drug-like chemical space, supporting its use as a core scaffold for systematic exploration of PI3K/HDAC or related target inhibition [1]. Structure-activity relationships should be established against specific targets of interest before expecting class-level potency outcomes.

Regioisomeric Selectivity Probe Development

The documented >10-fold IC50 shifts observed for regioisomeric pyrazinones [1] support using this 3-methylbenzylthio regioisomer alongside its 4-methyl counterpart as matched molecular pair probes. Paired testing of the two isomers in target engagement assays could reveal binding pocket topography, providing valuable selectivity insights for kinase or epigenetic target families.

Thioether Metabolic Stability Benchmarking

The thioether linker (C–S bond) offers a distinct structural feature for in vitro metabolic stability studies. Head-to-head comparison with corresponding O-benzyl and N-benzyl pyrazinone analogs (if synthesized) can quantify the metabolic advantage of the sulfur linker in microsomal or hepatocyte assays [1]. This data would inform linker choice in lead optimization campaigns.

Computational Docking and Pharmacophore Modeling Input

With well-defined computed descriptors from PubChem (XLogP3 3.8, 5 H-bond acceptors, 6 rotatable bonds) [1] and an unambiguous InChIKey (RLVNAYQFQOTIIK-UHFFFAOYSA-N), this compound is suitable as an input structure for molecular docking and pharmacophore modeling studies. Its 3,4-dimethoxyphenyl group and thioether linker can be used to probe hydrogen bonding and hydrophobic interactions in silico before committing to synthesis and assay.

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